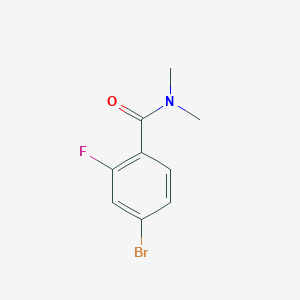

4-Bromo-2-fluoro-N,N-dimethylbenzamide

Descripción general

Descripción

4-Bromo-2-fluoro-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H9BrFNO. It has an average mass of 246.076 Da and a monoisotopic mass of 244.985153 Da .

Synthesis Analysis

The synthesis of 4-Bromo-2-fluoro-N,N-dimethylbenzamide involves a reaction mixture that is hydrolyzed and extracted twice with dichloromethane. The organic layers are combined, washed with brine, dried over MgSO4, concentrated, and purified by flash column chromatography on silica gel (10% to 50% EtOAc in cyclohexane) to afford the intermediate methylamide as a white solid in quantitative yield .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluoro-N,N-dimethylbenzamide consists of a benzamide core with a bromine atom at the 4-position and a fluorine atom at the 2-position. The benzamide nitrogen is substituted with two methyl groups .Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-N,N-dimethylbenzamide has a density of 1.5±0.1 g/cm3, a boiling point of 327.3±32.0 °C at 760 mmHg, and a flash point of 151.7±25.1 °C. It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond. Its ACD/LogP is 1.00, indicating its lipophilicity .Aplicaciones Científicas De Investigación

Synthesis of Tricyclic Dihydroquinazolinones

4-Bromo-2-fluoro-N,N-dimethylbenzamide: is utilized in the synthesis of tricyclic dihydroquinazolinones . These compounds have been identified as potential anti-obesity agents due to their biological activity. The process involves the formation of complex cyclic structures that are central to the pharmacological properties of these molecules.

Cyclin-dependent Kinase Inhibitors

This compound serves as a precursor in the synthesis of imidazole pyrimidine amides . These amides are important for their role as cyclin-dependent kinase inhibitors, which are crucial in the regulation of cell cycle progression. Their inhibition can lead to the development of cancer therapies.

Material Science Research

In material science, 4-Bromo-2-fluoro-N,N-dimethylbenzamide can be used to modify surface properties of materials . This modification can impart desired characteristics such as hydrophobicity or increased electrical conductivity, which are essential for various applications including sensors and coatings.

Chemical Synthesis Intermediates

The compound is a valuable intermediate in chemical synthesis . It can be used to introduce bromo-fluoro functional groups into more complex molecules, which is a common requirement in the synthesis of pharmaceuticals and agrochemicals.

Analytical Chemistry

In analytical chemistry, derivatives of 4-Bromo-2-fluoro-N,N-dimethylbenzamide can be used as standards or reagents . These standards are essential for the calibration of instruments and the quantification of substances in complex mixtures.

Pharmacokinetics and Drug Development

The physicochemical properties of 4-Bromo-2-fluoro-N,N-dimethylbenzamide , such as high GI absorption and BBB permeant, make it a candidate for further research in drug development . Its properties can be exploited to design drugs with better absorption and distribution profiles.

Safety and Hazards

4-Bromo-2-fluoro-N,N-dimethylbenzamide is harmful by inhalation, in contact with skin, and if swallowed. In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention .

Mecanismo De Acción

Target of Action

It is used as a reagent to synthesize compounds that act as anti-obesity agents and cyclin-dependent kinase inhibitors .

Result of Action

It’s known that the compound is used to synthesize other compounds with specific actions, such as anti-obesity agents and cyclin-dependent kinase inhibitors .

Propiedades

IUPAC Name |

4-bromo-2-fluoro-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO/c1-12(2)9(13)7-4-3-6(10)5-8(7)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKVVUOADKLZUTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640780 | |

| Record name | 4-Bromo-2-fluoro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-N,N-dimethylbenzamide | |

CAS RN |

749927-80-8 | |

| Record name | 4-Bromo-2-fluoro-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

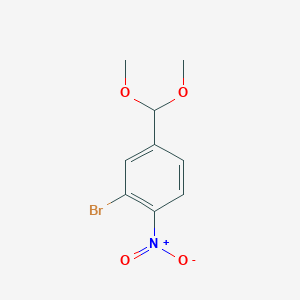

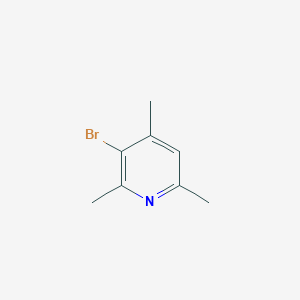

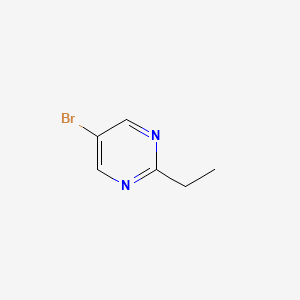

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R,8S,10S,13S,14S)-10,13-Dimethyl-1,4,5,6,7,8,10,12,13,14,15,16-dodecahydro-3H-cyclopenta[A]phenanthrene-3,17(2H)-dione](/img/structure/B1292854.png)

![Tert-butyl 1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1292871.png)

![tert-Butyl 1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1292875.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1292877.png)